2-Trifluoroacetylamino-1,3-propanediol
Description
2-Trifluoroacetylamino-1,3-propanediol is a fluorinated organic compound characterized by a trifluoroacetyl group (-COCF₃) and an amino group (-NH₂) attached to a 1,3-propanediol backbone. This structure confers unique chemical properties, such as enhanced electrophilicity and stability due to the electron-withdrawing trifluoromethyl group. The compound has been utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds like indole derivatives. For example, it reacts with 1,4-benzoquinone derivatives to form precipitates that are further processed to yield products with defined melting points (e.g., 229–231°C) . Its reactivity and solubility in solvents like hexane and dichloromethane make it valuable in multi-step synthetic pathways .
Properties
Molecular Formula |
C5H8F3NO3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)4(12)9-3(1-10)2-11/h3,10-11H,1-2H2,(H,9,12) |
InChI Key |
AELGFIZKISMQTG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-trifluoroacetylamino-1,3-propanediol with structurally related 1,3-propanediol derivatives, emphasizing substituent effects on physical properties, applications, and regulatory profiles.
Table 1: Comparative Analysis of 1,3-Propanediol Derivatives
Key Comparisons:
Structural and Reactivity Differences The trifluoroacetyl group in 2-trifluoroacetylamino-1,3-propanediol enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to derivatives like 2-methyl-1,3-propanediol. The methyl group in the latter increases hydrophobicity, favoring applications in biodegradable thermoplastics . 2-(Hydroxymethyl)-2-nitro-1,3-propanediol contains a nitro group, which contributes to its antimicrobial properties and regulatory acceptance by the EPA. Its hydrolysis products, including formaldehyde, necessitate careful handling .
Thermal and Mechanical Properties 2-Methyl-1,3-propanediol-based copolymers exhibit low glass transition temperatures (<-40°C) and tunable melting points (130–152°C), enabling flexibility in material design . In contrast, 2-trifluoroacetylamino-1,3-propanediol’s higher melting point (229–231°C) suggests greater thermal stability, likely due to strong intermolecular interactions from the trifluoroacetyl group .
Biodegradability and Environmental Impact 2-Methyl-1,3-propanediol demonstrates moderate biodegradability (9–15% in seawater over 28 days), attributed to its aliphatic backbone and enzyme susceptibility . The trifluoroacetyl group in 2-trifluoroacetylamino-1,3-propanediol may hinder biodegradation due to its chemical inertness, though specific data are unavailable.
Applications 2-Trifluoroacetylamino-1,3-propanediol is niche in synthetic chemistry, whereas 2-methyl-1,3-propanediol is industrially significant in biodegradable polymers . 2-Cyclohexyl-1,3-propanediol finds use in plasticizers and personal care products, leveraging its bulky cyclohexyl group for enhanced solubility in non-polar matrices .
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